erythro-N-Boc-O-benzyl-L-tyrosine epoxide

Chiral Synthesis X-ray Crystallography Stereochemical Integrity

erythro-N-Boc-O-benzyl-L-tyrosine epoxide (CAS 162536-84-7) is the chirally pure (S,S)-epoxide building block essential for constructing the active epoxyketone warhead of carfilzomib (Kyprolis). Generic substitution with the threo diastereomer or racemic mixtures fails—the erythro configuration, confirmed by X-ray crystallography, is mandatory for downstream peptide coupling and proteasome inhibitory activity. Supplied as white powder, ≥97% HPLC purity, with [α]D25 = -25.0 ± 2º (C=1 in DMF) for enantiomeric verification. Store at 0-8°C. Request your quote.

Molecular Formula C22H27NO4
Molecular Weight 369.45
CAS No. 162536-84-7
Cat. No. B1142889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameerythro-N-Boc-O-benzyl-L-tyrosine epoxide
CAS162536-84-7
Molecular FormulaC22H27NO4
Molecular Weight369.45
Structural Identifiers
SMILESCC(C(CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C25H33NO7/c1-17(22(28)15-27)32-23(29)21(26-24(30)33-25(2,3)4)14-18-10-12-20(13-11-18)31-16-19-8-6-5-7-9-19/h5-13,17,21-22,27-28H,14-16H2,1-4H3,(H,26,30)/t17-,21-,22+/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erythro-N-Boc-O-benzyl-L-tyrosine Epoxide CAS 162536-84-7: Procurement and Technical Baseline


erythro-N-Boc-O-benzyl-L-tyrosine epoxide (CAS: 162536-84-7) is a chiral epoxide building block, formally named tert-butyl ((S)-2-(4-(benzyloxy)phenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, with the molecular formula C₂₂H₂₇NO₄ and a molecular weight of 369.46 g/mol . Its core utility lies in its role as a key intermediate in the synthesis of the proteasome inhibitor carfilzomib (Kyprolis), where the stereospecific (S,S)-epoxide is essential for constructing the drug's active epoxyketone warhead [1]. Commercially, it is typically supplied as a white powder with a purity specification of ≥97% (HPLC) and requires controlled storage at 0-8°C to maintain integrity [2].

The Cost of Substitution: Why Erythro-N-Boc-O-benzyl-L-tyrosine Epoxide Cannot Be Replaced by Threo- or Racemic Epoxide Analogs


Generic substitution in the synthesis of the carfilzomib epoxyketone warhead is not viable due to the stringent stereochemical demands of the final drug. The required stereogenic centers are (S,S) at the amino and epoxide carbons, which correspond to the 'erythro' configuration [1]. Substituting with the 'threo' diastereomer or a racemic mixture leads to the formation of an incorrect epoxide stereoisomer that fails to integrate into the downstream peptide coupling or, if it does, yields a final product lacking the requisite biological activity as a proteasome inhibitor [2]. Furthermore, the separation of erythro and threo diastereomers at later synthetic stages is typically low-yielding, making the procurement of the enantiomerically pure, correctly configured 'erythro' epoxide a critical determinant of both synthetic efficiency and final API purity [1][3].

Quantitative Differentiation of Erythro-N-Boc-O-benzyl-L-tyrosine Epoxide: Key Procurement Decision Data


Absolute Stereochemistry: X-Ray Crystallography Confirmation of (S,S)-Erythro Configuration

The precise (S,S) absolute configuration of the target compound, essential for its role in carfilzomib synthesis, has been unequivocally established by single-crystal X-ray diffraction analysis [1]. This structural confirmation provides a verifiable baseline that a threo diastereomer (which would have an (S,R) or (R,S) configuration) or an uncharacterized analog cannot replicate without equivalent validation.

Chiral Synthesis X-ray Crystallography Stereochemical Integrity Pharmaceutical Intermediate

Enantiomeric Purity: Quantitative Optical Rotation Specification as a Proxy for Stereochemical Integrity

The target compound is supplied with a defined specific optical rotation of [α]ᴅ²⁵ = -25.0° ± 2° (c=1 in DMF) . This value serves as a quantitative and immediately verifiable acceptance criterion for lot-to-lot stereochemical consistency. A racemic or scalemic mixture of erythro- and threo- isomers would exhibit a different, or zero, optical rotation, providing a simple method to flag unsuitable batches.

Chiral Purity Polarimetry Quality Control Procurement Specification

Process Differentiation: Designated 'Easily Separated' Intermediate in a High-Selectivity Carfilzomib Route

In the context of carfilzomib manufacturing, the target compound is specifically claimed in patent literature as an intermediate that is 'easily separated from the isomers thereof' and is prepared via 'epoxidation reaction or a condensation reaction with high selectivity and yield' [1]. This claim distinguishes it from alternative intermediates that may present significant purification challenges, directly impacting the robustness and cost-efficiency of a commercial process.

Process Chemistry Diastereomer Separation Carfilzomib Synthesis Industrial Intermediate

Validated Application Scenarios for Erythro-N-Boc-O-benzyl-L-tyrosine Epoxide Based on Core Evidence


Synthesis of Carfilzomib (Kyprolis) Epoxyketone Warhead

This is the primary, well-documented application. The (S,S)-erythro configuration, confirmed by X-ray crystallography, matches the required stereochemistry for constructing the active proteasome inhibitor [1]. Its use is specified in patented manufacturing routes where its ability to be easily separated from isomers is a key process advantage [2].

Stereoselective Synthesis of Chiral Amino Epoxides for Peptidomimetics

The compound serves as a chirality-pure building block for introducing a defined (S,S)-amino epoxide moiety into more complex peptide-like structures . The quantitative optical rotation specification allows researchers to verify the stereochemical integrity of their starting material, which is critical for obtaining the desired biological activity in downstream peptidomimetic drug candidates .

Development and Validation of Robust, Scalable Process Chemistry

Process chemists can leverage this compound as a model substrate to validate reaction conditions for scale-up, given its documented propensity for easy isomer separation [2]. Its stability profile—requiring storage at 0-8°C—and well-defined analytical properties (e.g., HPLC purity ≥97%, [α]ᴅ²⁵) provide a reliable benchmark for process development and quality control method validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for erythro-N-Boc-O-benzyl-L-tyrosine epoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.